molecular formula C11H15FOS B14760104 (2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane

(2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane

Cat. No.: B14760104
M. Wt: 214.30 g/mol
InChI Key: USYDWCURZWBKPQ-UHFFFAOYSA-N
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Description

(2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C11H15FOS and a molecular weight of 214.30 g/mol . This compound is characterized by the presence of a fluorine atom, an isopropoxy group, and a methyl group attached to a phenyl ring, along with a methylsulfane group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-3-isopropoxy-5-methylphenol with a methylsulfane reagent under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry

In chemistry, (2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications in these fields .

Mechanism of Action

The mechanism of action of (2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways in biological systems. The presence of the fluorine atom and the isopropoxy group may influence its binding affinity and selectivity towards certain enzymes or receptors .

Properties

Molecular Formula

C11H15FOS

Molecular Weight

214.30 g/mol

IUPAC Name

2-fluoro-5-methyl-1-methylsulfanyl-3-propan-2-yloxybenzene

InChI

InChI=1S/C11H15FOS/c1-7(2)13-9-5-8(3)6-10(14-4)11(9)12/h5-7H,1-4H3

InChI Key

USYDWCURZWBKPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)SC)F)OC(C)C

Origin of Product

United States

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